Cas no 88069-52-7 (1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,5-dimethoxyphenyl)-, hydrochloride, hydrate (1:1:1))

88069-52-7 structure
Product name:1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,5-dimethoxyphenyl)-, hydrochloride, hydrate (1:1:1)
CAS No:88069-52-7
MF:C17H27ClN2O4
MW:358.860284090042
CID:2679695
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,5-dimethoxyphenyl)-, hydrochloride, hydrate (1:1:1) Chemical and Physical Properties
Names and Identifiers
-
- N-(2,5-dimethoxyphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide,hydrate,hydrochloride
- 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,5-dimethoxyphenyl)-, hydrochloride, hydrate (1:1:1)
- N-(2,5-Dimethoxyphenyl)-8-pyrrolizidineacetamide monohydrochloride
- 1H-Pyrrolizine-8-acetamide, hexahydro-N-(2,5-dimethoxyphenyl)-, hydrochloride, hydrate
- Hexahydro-N-(2,5-dimethoxyphenyl)-1H-pyrrolizine-8-acetamide hydrochloride hydrate
-
- Inchi: 1S/C17H24N2O3.ClH.H2O/c1-21-13-5-6-15(22-2)14(11-13)18-16(20)12-17-7-3-9-19(17)10-4-8-17;;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,20);1H;1H2
- InChI Key: VSFAOXOWFGHNKW-UHFFFAOYSA-N
- SMILES: Cl.O=C(CC12CCCN1CCC2)NC1C=C(C=CC=1OC)OC.O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 391
- Topological Polar Surface Area: 51.8
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,5-dimethoxyphenyl)-, hydrochloride, hydrate (1:1:1) Related Literature
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
88069-52-7 (1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,5-dimethoxyphenyl)-, hydrochloride, hydrate (1:1:1)) Related Products
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
